CGP 53716 is a potent protein-tyrosine kinase inhibitor originally developed by CIBA Pharmaceuticals. [] It garnered significant attention in scientific research for its initial reported selectivity towards the platelet-derived growth factor (PDGF) receptor. [] Researchers have employed CGP 53716 as a tool to investigate the role of PDGF signaling in various cellular processes, particularly those related to cell growth, proliferation, and migration. []
N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide is a complex organic compound notable for its potential applications in medicinal chemistry and drug development. This compound features a unique structure that incorporates multiple functional groups, making it an interesting subject for research in pharmacology and organic synthesis.
The compound is synthesized through various chemical reactions involving specific precursors. Its structure suggests a relationship to other pharmaceutical compounds, particularly those targeting specific biological pathways.
N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide can be classified as an aromatic amide. It contains both aromatic rings and an amide functional group, which are essential for its biological activity.
The synthesis of N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide typically involves several steps, including:
The reaction conditions (temperature, solvent, and time) are critical for optimizing yield and purity. For example, the use of polar aprotic solvents can facilitate nucleophilic attacks during the coupling process.
The molecular formula of N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide suggests a complex three-dimensional arrangement that includes:
The compound's molecular weight and specific structural features can be analyzed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry, providing insights into its purity and structural integrity.
N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide may participate in various chemical reactions, including:
Understanding the reactivity of this compound is crucial for developing derivatives with enhanced pharmacological properties. Reaction conditions must be optimized to favor desired pathways while minimizing side reactions.
The mechanism of action for N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide likely involves interaction with specific biological targets such as enzymes or receptors.
Quantitative structure–activity relationship studies can provide data on how structural modifications impact biological activity, guiding future synthesis efforts.
N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide is expected to exhibit:
The chemical stability of this compound under different pH conditions is essential for its application in pharmaceutical formulations. Stability studies can reveal how environmental factors impact degradation.
N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide has potential applications in:
This compound represents a significant area of research in medicinal chemistry due to its complex structure and potential therapeutic applications. Further studies are needed to fully elucidate its properties and mechanisms of action.
The synthesis of N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide (molecular formula: C₂₄H₂₀N₄O) relies on sequential coupling reactions to construct its tripartite architecture. The core assembly involves three key intermediates:
Table 1: Key Intermediates for Benzamide Scaffold Assembly
Intermediate | CAS Number | Role | Synthetic Route |
---|---|---|---|
4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid | 641569-94-0 | Carboxylic acid precursor | Suzuki-Miyaura coupling [10] |
4-(Chloromethyl)-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide | 404844-11-7 | Direct precursor | Amidation [3] [5] |
N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine | Not specified | Aminopyrimidine-aniline adduct | Buchwald-Hartwig amination [8] |
The C–N bond between the pyrimidine and phenyl rings is critical for conformational stability and biological activity. Traditional Ullmann condensation methods suffered from low yields (<50%) due to copper-mediated side reactions. Optimization efforts revealed:
Table 2: Optimization Parameters for Aminopyrimidine-Phenyl Bond Formation
Condition | Ullmann Method | Buchwald-Hartwig Method | Impact on Yield |
---|---|---|---|
Catalyst | CuI/L-proline | Pd₂(dba)₃/XPhos | +42% [8] |
Temperature | 130°C | 100°C | Reduced degradation |
Solvent | DMF | Toluene | Improved selectivity |
Reaction Time | 24 h | 12 h | Faster completion |
While the benzamide derivative typically crystallizes as a freebase, its structural analogues like imatinib (which shares the aminopyrimidine core) demonstrate pronounced crystallization differences:
Table 3: Crystallization Parameters of Freebase vs. Salt Forms
Parameter | Freebase Form | Salt Forms |
---|---|---|
Crystal System | Triclinic | Monoclinic/Trigonal |
Space Group | P1¯ | P2₁/c or R3¯ |
H-Bonding | N–H⋯O (2.963 Å), N–H⋯N (3.167 Å) | Ionic + N–H⋯O⁻ interactions |
Lattice Energy | −489.4 kJ/mol [2] | −550 to −600 kJ/mol |
Melting Point | 208–210°C (dec.) | 228–235°C (dec.) [6] |
Co-crystallization with amino acids provides a strategic approach to stabilize metastable polymorphs of the benzamide core. Key findings include:
Table 4: Amino Acid Co-Crystallization Effects on Polymorphism
Amino Acid | Molar Ratio | Crystal Outcome | H-Bonding Alterations |
---|---|---|---|
Arginine | 1:10 | Single crystals | N–H⋯O instead of N–H⋯N(pyridine) [2] |
Alanine | 1:10 | Amorphous precipitate | No lattice reorganization |
Valine | 1:10 | Microcrystalline powder | Weak N–H⋯O interactions |
Comprehensive Compound Index
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2